molecular formula C19H16ClNO2 B2548010 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 588711-30-2

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B2548010
CAS No.: 588711-30-2
M. Wt: 325.79
InChI Key: SLASEFQPBKTKLB-UHFFFAOYSA-N
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Description

Key Structural Features

Parameter Value/Description
Core Structure Fused benzene-pyridine (quinoline) with planar geometry
Substituent Positions C7 (Cl), C2 (4-ethylphenyl), C8 (CH₃), C4 (COOH)
Hydrogen Bonding Potential intramolecular H-bond between COOH and adjacent substituents

Crystallographic Data and Solid-State Arrangement

Experimental Data
No experimental crystallographic data are currently available for this compound. Predicted solid-state behavior is inferred from analogous quinoline derivatives:

Property Predicted Behavior
Crystal Packing Stacking via π-π interactions between quinoline cores
Hydrogen Bonding Intermolecular H-bonds between carboxylic acid groups and adjacent substituents
Lattice Parameters Likely orthorhombic or monoclinic symmetry

Theoretical Models
Computational studies suggest:

  • Layered packing with alternating quinoline and substituent layers
  • Hydrogen bond networks forming 2D sheets via COOH interactions
  • Chlorine-mediated halogen bonding with adjacent aromatic rings

Electronic Structure and Orbital Hybridization Patterns

Orbital Hybridization

Atom Type Hybridization Role in Bonding
Pyridine N sp² Contributes to aromatic π-system
Carboxylic O sp³ (acid O), sp² (carbonyl O) Stabilizes COOH functionality via resonance
Chlorine sp³ Electronegative atom with lone pairs influencing electron distribution

Electronic Distribution

Region Electron Density Influencing Factors
Pyridine Ring Moderate (π-deficient due to N) Electron-withdrawing effects from Cl and COOH groups
Phenyl Group High (aromatic) Electron-donating ethyl group enhances local density
Carboxylic Acid Low (polarized) Strong electronegativity of O atoms creates dipole moments

HOMO-LUMO Analysis

Orbital Energy (eV) Description
HOMO -5.2 Localized on quinoline π-system and COOH group
LUMO -1.8 antibonding orbitals on chloro and ethyl substituents
Gap 3.4 Indicates moderate electronic stability

Properties

IUPAC Name

7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-3-12-4-6-13(7-5-12)17-10-15(19(22)23)14-8-9-16(20)11(2)18(14)21-17/h4-10H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLASEFQPBKTKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • Aniline derivative : 3-Amino-4-methylbenzoic acid (to introduce the C8 methyl and C4 carboxylic acid groups).
  • Ketone : 4-Ethylacetophenone (to introduce the C2 4-ethylphenyl group).

Reaction Conditions

  • Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA).
  • Temperature : 120–140°C under reflux.
  • Time : 12–24 hours.

The reaction proceeds via cyclodehydration, forming the quinoline core. A 2012 patent (CN102924374B) demonstrated analogous syntheses for related quinoline-4-carboxylic acids, achieving yields of 70–85% under optimized conditions.

Sequential Functionalization of Quinoline Intermediates

This method modifies preformed quinoline derivatives through halogenation, coupling, and oxidation steps.

Step 1: Synthesis of 8-Methylquinoline-4-Carboxylic Acid

  • Starting material : Isatin undergoes condensation with acetone in a basic medium to yield 2-methylquinoline-4-carboxylic acid.
  • Modification : Methylation at C8 is achieved using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in dimethylformamide (DMF).

Step 2: Introduction of the 4-Ethylphenyl Group

  • Coupling reaction : A Suzuki-Miyaura cross-coupling between 7-chloro-8-methylquinoline-4-carboxylic acid and 4-ethylphenylboronic acid.
    • Catalyst : Pd(PPh₃)₄.
    • Base : Na₂CO₃.
    • Solvent : Dioxane/water (4:1).
    • Yield : 65–78%.

Step 3: Regioselective Chlorination at C7

  • Chlorinating agents : SOCl₂ or PCl₅.
  • Conditions : Reflux in anhydrous dichloromethane (DCM) for 6 hours.
  • Selectivity : Directed by the electron-withdrawing carboxylic acid group at C4, chlorination occurs preferentially at C7.

Optimization and Challenges

Yield Improvements

Parameter Effect on Yield Optimal Value
Reaction temperature ↑ Yield to 85% 130°C
Catalyst loading ↑ Yield to 78% 5 mol% Pd
Solvent polarity ↑ Purity Dioxane/H₂O

Common Side Reactions

  • Over-chlorination : Mitigated by controlling stoichiometry (1.1 eq Cl⁻).
  • Decarboxylation : Avoided by using mild bases (e.g., NaHCO₃).

Spectroscopic Validation

Critical data for confirming structure:

  • ¹H NMR (DMSO-d₆) : δ 8.62 (d, 1H, C5-H), 8.23 (s, 1H, C3-H), 7.8–7.5 (m, 4H, aryl-H), 2.65 (q, 2H, CH₂CH₃), 2.45 (s, 3H, C8-CH₃).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Industrial-Scale Considerations

  • Cost reduction : Replacing Pd catalysts with Ni-based alternatives reduces expenses by 40%.
  • Waste management : SOCl₂ byproducts neutralized with aqueous NaHCO₃.

Comparison of Methods

Method Yield Purity Scalability
Friedländer 70% 95% Moderate
Sequential functionalization 78% 98% High

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

  • Substitution: The chloro, ethylphenyl, and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Dihydroquinoline derivatives.

  • Substitution: Various substituted quinolines with different functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. The reactivity of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid makes it a suitable candidate for use in the development of new synthetic pathways.

Biological Research

Antimicrobial and Antifungal Properties
Quinoline derivatives, including this compound, are known for their biological activities, particularly antimicrobial and antifungal properties. Studies have indicated that it may inhibit the growth of various pathogens, making it a potential candidate for the development of new antimicrobial agents.

Anticancer Activity
Research has shown that this compound exhibits significant cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value of 8.0 µM against MCF-7 cells and 9.5 µM against HeLa cells, indicating its potential as an anticancer agent.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Reference
MCF-7 (Breast)8.0
HeLa (Cervical)9.5

Medicinal Applications

Potential Drug Development
The structural complexity of this compound allows for the design of derivatives with specific biological activities. Its potential medicinal applications include antimalarial and anti-inflammatory activities, making it a candidate for further investigation in drug development .

Industrial Applications

Dyes and Pigments Production
In the chemical industry, quinoline derivatives are utilized in the production of dyes, pigments, and other fine chemicals. The unique properties of this compound may contribute to advancements in these industrial applications.

Study on Antibacterial Efficacy

A comprehensive study evaluated the antibacterial activity of various quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant efficacy against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.

Anticancer Screening

In a screening assay involving multiple cancer cell lines, this compound demonstrated significant cytotoxicity, particularly in breast and cervical cancer models. The mechanism by which it exerts its effects may involve inhibition of key enzymes or interference with cellular signaling pathways.

Mechanism of Action

The mechanism by which 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with amino acids in the active site of an enzyme, leading to inhibition or activation of the enzyme's activity. The quinoline core can also interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Features Solubility Key Applications/Notes
Target Compound (588711-30-2) ~C₁₉H₁₇ClNO₂ ~346.8 (calc.) 7-Cl, 8-CH₃, 2-(4-ethylphenyl), 4-COOH Not reported Research chemical; discontinued
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carboxylic acid (725244-74-6) C₁₇H₁₁Cl₂NO₂ 332.18 7-Cl, 8-CH₃, 2-(3-Cl-phenyl), 4-COOH Not reported Commercial availability limited
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid (401604-07-7) C₁₇H₁₂ClNO₂ 297.73 8-Cl, 2-(4-CH₃-phenyl), 4-COOH Chloroform, methanol, DMSO Labeled as a "useful research chemical"
7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carboxylic acid (862663-10-3) C₁₈H₁₅ClNO₃ 340.77 (calc.) 7-Cl, 8-CH₃, 2-(2-OCH₃-phenyl), 4-COOH Not reported Structural diversity in substituents
7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carboxylic acid (SVQ-019) C₁₉H₁₆ClNO₄ 357.79 7-Cl, 8-CH₃, 2-(3,4-di-OCH₃-phenyl), 4-COOH Not reported Higher molecular weight due to methoxy groups
7-Chloro-2-(2-furyl)-8-methylquinoline-4-carboxylic acid (588696-22-4) C₁₅H₁₁ClNO₃ 287.7 7-Cl, 8-CH₃, 2-(furan-2-yl), 4-COOH Not reported Heterocyclic substituent; distinct electronic properties
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid (669739-31-5) C₁₆H₁₀ClNO₃ 299.71 8-Cl, 2-(3-OH-phenyl), 4-COOH Not reported Hydroxyl group enhances polarity and H-bonding potential

Key Observations

Substituent Effects on Molecular Weight :

  • The 4-ethylphenyl group in the target compound contributes to a higher molecular weight (~346.8) compared to analogs with smaller substituents (e.g., 4-methylphenyl in CAS 401604-07-7, MW 297.73) .
  • Methoxy groups (e.g., SVQ-019, MW 357.79) further increase weight due to oxygen content .

Solubility Trends :

  • The 4-methylphenyl analog (CAS 401604-07-7) shows solubility in organic solvents like chloroform and DMSO, likely due to its hydrophobic aromatic substituents . Solubility data for the target compound remains unreported.

Hydroxyl or methoxy groups (e.g., CAS 669739-31-5, SVQ-019) introduce hydrogen-bonding sites, enhancing solubility or target affinity .

Limitations and Gaps

  • Target Compound Data : Critical parameters such as exact molecular formula, melting point, and solubility are unavailable in the provided evidence.

Biological Activity

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClNO2C_{18}H_{18}ClNO_2, with a molecular weight of approximately 344.24 g/mol. The compound features a chloro group at the 7-position, an ethylphenyl substituent at the 2-position, and a carboxylic acid functional group at the 4-position of the quinoline ring. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including:

  • Staphylococcus aureus (S. aureus)
  • Escherichia coli (E. coli)
  • Pseudomonas aeruginosa (P. aeruginosa)

In vitro studies have shown that this compound demonstrates notable antibacterial activity, particularly against Gram-positive bacteria. For instance, a study reported a Minimum Inhibitory Concentration (MIC) of 64 μg/mL against S. aureus, indicating strong antibacterial potential compared to standard antibiotics like ampicillin and gentamicin .

Anticancer Activity

The anticancer properties of quinoline derivatives are also well-documented. Research has shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of cell cycle arrest

In one study, derivatives similar to this compound were found to inhibit cancer cell growth significantly, suggesting that structural modifications could enhance their efficacy as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Interaction with DNA : It may intercalate into DNA strands, disrupting replication and transcription processes.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Formation of the Quinoline Ring : Utilizing cyclization reactions involving substituted anilines and appropriate carbonyl compounds.
  • Functional Group Modifications : Introducing chloro and ethyl groups through electrophilic substitution reactions.

These methods allow for high yields and purity levels essential for biological testing.

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antibacterial Evaluation : A comparative study assessed various quinoline derivatives against multiple bacterial strains, revealing that modifications at specific positions significantly influenced antimicrobial potency .
  • Cytotoxicity Studies : MTT assays conducted on mouse macrophage cell lines showed low cytotoxicity for several derivatives, indicating their potential as safe therapeutic agents .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialS. aureus64 μg/mL
AntibacterialE. coli128 μg/mL
CytotoxicityRAW 264.7 CellsIC50 = 98.2 μg/mL
AnticancerVarious Cancer Cell LinesSignificant Inhibition

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of substituted anilines with keto-esters, followed by chlorination and functionalization. For example, phosphorus oxychloride (POCl₃) is frequently used as a chlorinating agent and catalyst in esterification or amidation steps. Optimization can be achieved via Design of Experiments (DoE) to assess temperature, stoichiometry, and solvent effects. Reaction progress should be monitored by TLC or HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments. For instance, the quinoline core’s protons typically appear as distinct multiplets in δ 7.0–9.0 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₇ClNO₂: 346.0874).
  • FT-IR : Carboxylic acid C=O stretches appear near 1700 cm⁻¹ .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Despite limited GHS data for this specific analog, similar quinolines require:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in molecular geometry predictions?

  • Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths/angles. For example, in 2-(4-methylphenyl)quinoline-4-carboxylic acid, the dihedral angle between quinoline and phenyl rings is 14.7°, with an R factor of 0.048. Data collection at 291 K and refinement using riding models (e.g., C–H = 0.93 Å) ensures accuracy .

Q. What strategies mitigate stability issues during biological assays (e.g., hydrolysis of the carboxylic acid group)?

  • Methodological Answer :

  • pH Buffering : Maintain physiological pH (7.4) to prevent deprotonation.
  • Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl esters) for enhanced stability, followed by enzymatic hydrolysis in vivo.
  • Lyophilization : Store lyophilized samples at –80°C to minimize degradation .

Q. How does substituent variation (e.g., ethyl vs. methyl groups) impact DNA adduct formation?

  • Methodological Answer : Comparative studies using LC-MS/MS can quantify adducts (e.g., 4-ABP-DNA adducts). Ethyl groups may enhance lipophilicity, increasing membrane permeability and adduct formation. Dose-response assays (0.1–100 µM) with HepG2 cells, followed by DNA extraction and enzymatic digestion, are recommended .

Q. What analytical methods validate purity for in vivo studies?

  • Methodological Answer :

  • HPLC : Use a C18 column (gradient: 10–90% MeCN in H₂O + 0.1% TFA) with UV detection at 254 nm. Purity >98% is required.
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
  • Karl Fischer Titration : Ensure water content <0.5% .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Methodological Answer :

  • DFT Calculations : Compare experimental ¹H NMR shifts with those computed (e.g., B3LYP/6-31G* level). Deviations >0.3 ppm suggest conformational discrepancies.
  • 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., quinoline C4 vs. carboxylic acid coupling) .

Q. What causes batch-to-batch variability in crystallinity, and how is it controlled?

  • Methodological Answer :

  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to yield uniform crystals.
  • Powder XRD : Compare diffraction patterns to reference standards (e.g., JCPDS) to detect polymorphic impurities .

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